



"environmental occurrence of Perfluorononanesulfonic acid in water"

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An In-depth Technical Guide on the Environmental Occurrence of **Perfluorononanesulfonic Acid** (PFNA) in Water

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have seen widespread use in industrial applications and consumer products since the 1940s.[1][2][3] Their unique properties, including thermal stability and resistance to water and oil, have made them valuable in products such as non-stick cookware, stain-resistant textiles, and firefighting foams.[3][4] However, the very characteristics that make them useful also contribute to their persistence in the environment, leading to their designation as "forever chemicals."[1][4]

Perfluorononanesulfonic acid (PFNA), a member of the PFAS family, is of growing concern due to its detection in various environmental compartments, particularly water sources. [5][6][7] Like other long-chain PFAS, PFNA is resistant to degradation and can bioaccumulate, posing potential risks to both human health and ecosystems. [8] Studies have linked exposure to certain PFAS with adverse health effects, including increased cholesterol levels, impacts on the immune system, and an increased risk of some cancers. In response to these concerns, regulatory bodies have begun to establish guidelines and enforceable limits for PFAS, including PFNA, in drinking water. [1][2][9][10] On April 10, 2024, the U.S. Environmental Protection Agency (EPA) announced the final National Primary Drinking Water Regulation (NPDWR) for



six PFAS, establishing a Maximum Contaminant Level (MCL) of 10 parts per trillion (ppt) for PFNA.[10]

This technical guide provides a comprehensive overview of the environmental occurrence of PFNA in water for researchers, scientists, and drug development professionals. It details the concentrations of PFNA found in various water sources, outlines the standard analytical methodologies for its detection, and illustrates its environmental pathways.

Environmental Occurrence and Quantitative Data

PFNA has been detected in various water matrices across the globe, including surface water, groundwater, drinking water, and wastewater. Its presence is often linked to proximity to industrial facilities, use of aqueous film-forming foams (AFFF), and wastewater treatment plant discharges.[4][11][12][13]

The following table summarizes quantitative data on PFNA concentrations reported in different water sources.



Water Source	Location	Concentration Range (ng/L)	Key Findings	Reference/Yea r
Surface Water	Great Lakes Tributaries, USA	Median: 1.3 ng/L	PFNA was detected in all 60 surface water sites sampled.	(2025)[12]
Groundwater	Eastern United States	Detected, but specific concentration range for PFNA not isolated in the summary.	PFNA was one of the six most commonly detected PFAS in groundwater samples used for drinking water.	(2022)[7]
Groundwater & Surface Water	Former Naval Air Warfare Center, West Trenton, NJ, USA	Data compiled, specific PFNA range not summarized.	A dataset compiling PFNA concentrations among other PFAS was created for this location.	(2021)[5]
Wastewater Effluent	Nevada, USA	Declining trend observed from 2012-2021.	A statistically significant decline in PFNA concentrations in wastewater effluent was noted over the study period.	(2025)[14]



Detected in 14 Public Water These 14 PWSs Systems (PWSs) serve an USA (UCMR 3 **Drinking Water** above the (2023)[15]approximate Data) Minimum population of Reporting Level 526,000 people. (MRL).

Sources and Environmental Pathways of PFNA in Water

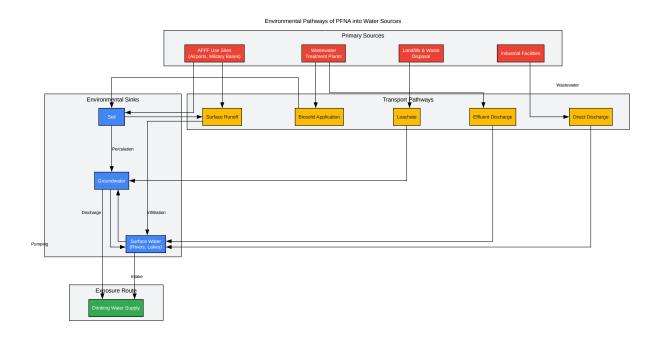
The contamination of water sources with PFNA occurs through a complex network of pathways. Understanding these pathways is crucial for risk assessment and the development of effective remediation strategies.

Primary Sources:

- Industrial Facilities: Manufacturing and processing facilities that produce or use PFAS are significant point sources, releasing these compounds into water through direct discharge.[4] [11]
- Aqueous Film-Forming Foam (AFFF): The use of AFFF for firefighting at military bases, airports, and training centers has led to substantial groundwater and surface water contamination.[4][13]
- Wastewater Treatment Plants (WWTPs): WWTPs receive PFAS from both domestic and
 industrial sources. While not designed to remove these persistent chemicals, they can act as
 conduits, releasing PFNA and other PFAS into surface waters via effluent and into soil
 through the land application of biosolids.[4][6][11][14]
- Landfills: The disposal of consumer and industrial products containing PFAS in landfills can lead to the contamination of leachate, which can then migrate into groundwater.[4][11]

Once released, PFNA is highly mobile in water and can be transported over long distances, eventually contaminating rivers, lakes, and groundwater aquifers that serve as drinking water sources.[8]





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Environmental pathways of PFNA from sources to drinking water.

Analytical Methodologies for PFNA in Water

The accurate quantification of PFNA in water at environmentally relevant concentrations (ng/L or ppt level) requires sophisticated analytical techniques. The standard approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17] The U.S. EPA has developed and validated several methods for this purpose.

Key EPA Methods:

• EPA Method 537.1: This method is designed for the analysis of 18 PFAS, including PFNA, in drinking water. It employs SPE to extract the analytes from the water sample, followed by analysis using LC-MS/MS.[10][16][18]



- EPA Method 533: This method covers 25 PFAS, including shorter-chain compounds, in drinking water. It utilizes isotope dilution, which improves accuracy, and is often used in conjunction with Method 537.1.[10][16]
- EPA Method 1633: A newer method developed for a broader range of matrices beyond drinking water, including groundwater, surface water, wastewater, soil, and biosolids. It can quantify 40 different PFAS compounds.[10][18]
- EPA SW-846 Method 8327: This method is applicable to groundwater, surface water, and wastewater and uses LC-MS/MS to determine 24 PFAS analytes.[17][18]

Detailed Experimental Protocol (Based on EPA Method 537.1)

- 1. Sample Collection and Preservation:
- Container: Samples are collected in polypropylene bottles.
- Volume: A 250 mL sample volume is typically required.
- Preservation: Samples must be chilled during collection and shipment and stored at or below 10 °C. A chemical preservative, Trizma®, is added to buffer the sample and reduce the potential for PFAS degradation.
- 2. Solid-Phase Extraction (SPE):
- Purpose: To isolate and concentrate PFAS from the water matrix, removing interferences.
- Cartridge: A polystyrene-divinylbenzene (SDVB) based SPE cartridge is commonly used.
- Procedure:
 - The SPE cartridge is first conditioned with methanol followed by reagent water.
 - The water sample (250 mL) is passed through the conditioned cartridge. The PFAS analytes are retained on the sorbent material.
 - The cartridge is then washed to remove potential interferences.

Foundational & Exploratory





• The cartridge is dried thoroughly by drawing air or nitrogen through it.

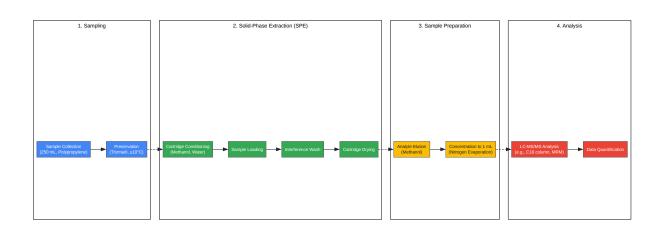
3. Elution:

- Purpose: To remove the trapped PFAS analytes from the SPE cartridge.
- Solvent: A small volume (e.g., 4-8 mL) of a solvent, typically methanol, is passed through the cartridge to elute the analytes.

4. Concentration:

- The eluate is concentrated to a final volume of 1 mL using a gentle stream of nitrogen. This
 step increases the concentration of the analytes to levels that can be detected by the
 analytical instrument.
- 5. Instrumental Analysis (LC-MS/MS):
- Liquid Chromatography (LC): The 1 mL extract is injected into an LC system. The different PFAS compounds are separated as they travel through a chromatographic column (e.g., a C18 column).
- Tandem Mass Spectrometry (MS/MS): As the separated compounds exit the LC column, they are ionized (typically using electrospray ionization - ESI) and enter the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting and quantifying specific PFAS like PFNA.





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Analytical workflow for determining PFNA concentration in water samples.

Conclusion

Perfluorononanesulfonic acid is a persistent and mobile environmental contaminant that is frequently detected in surface water, groundwater, and drinking water supplies. Its presence in the aquatic environment is a direct consequence of its widespread industrial and commercial use over several decades. The establishment of regulatory limits for PFNA in drinking water by agencies like the U.S. EPA underscores the growing concern over potential health risks associated with exposure.

For researchers and scientists, the continued monitoring of PFNA in water is essential for assessing the extent of contamination, identifying sources, and evaluating the effectiveness of water treatment technologies. The standardized analytical methods, such as those developed by the EPA, provide the robust and sensitive protocols necessary for accurate quantification at low part-per-trillion levels. A thorough understanding of both the environmental pathways and the analytical methodologies is critical for addressing the challenges posed by PFNA and other "forever chemicals" in our water resources.



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